molecular formula C25H28N2O6S B2441613 ethyl 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate CAS No. 866895-27-4

ethyl 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate

Cat. No.: B2441613
CAS No.: 866895-27-4
M. Wt: 484.57
InChI Key: QXLPQUDXSQNTSR-UHFFFAOYSA-N
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Description

ethyl 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

    Introduction of the Methoxy and Sulfonyl Groups: The methoxy and sulfonyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methoxybenzene and sulfonyl chlorides.

    Formation of the Piperidine Ring: The piperidine ring is formed through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as amines, thiols, and halides under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline and piperidine derivatives.

Scientific Research Applications

ethyl 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Piperidine Derivatives: Such as piperidine itself and its various substituted forms, used in pharmaceuticals and agrochemicals.

Uniqueness

ethyl 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of quinoline and piperidine moieties makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 1-[6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6S/c1-4-33-25(28)17-11-13-27(14-12-17)24-21-15-19(32-3)7-10-22(21)26-16-23(24)34(29,30)20-8-5-18(31-2)6-9-20/h5-10,15-17H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLPQUDXSQNTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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